4-Methoxy-N-(piperidin-3-yl)benzamide hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential pharmacological applications. This compound features a methoxy group attached to a benzamide moiety, which is further substituted with a piperidine ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various biological assays and therapeutic applications.
4-Methoxy-N-(piperidin-3-yl)benzamide hydrochloride belongs to the class of benzamides, which are characterized by the presence of a benzene ring attached to an amide group. This class is known for various biological activities, including anti-inflammatory and neuroprotective effects.
The synthesis of 4-Methoxy-N-(piperidin-3-yl)benzamide hydrochloride typically involves several key steps:
The reactions generally require careful control of temperature and reaction time to maximize yield and minimize by-products. Solvents such as dichloromethane or dimethylformamide are commonly used in these reactions.
The molecular structure of 4-Methoxy-N-(piperidin-3-yl)benzamide hydrochloride can be represented as follows:
The structure consists of:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of synthesized compounds .
4-Methoxy-N-(piperidin-3-yl)benzamide hydrochloride can participate in various chemical reactions:
Reaction conditions such as temperature, solvent choice, and reaction time significantly influence the outcomes and yields of these transformations.
The mechanism of action for 4-Methoxy-N-(piperidin-3-yl)benzamide hydrochloride primarily relates to its inhibition of choline transporters. These transporters play critical roles in neurotransmitter release and synaptic function.
Studies have reported IC values indicating the potency of this compound against choline transporters, showing promising results for further development as a therapeutic agent .
Relevant analyses such as melting point determination and solubility tests are essential for characterizing this compound's physical properties .
4-Methoxy-N-(piperidin-3-yl)benzamide hydrochloride has several scientific uses:
The discovery of 4-Methoxy-N-(piperidin-3-yl)benzamide hydrochloride emerged from systematic drug discovery efforts targeting the choline transporter (CHT). Initial lead compounds were identified through a comprehensive high-throughput screen (HTS) of the >300,000-compound Molecular Libraries Small Molecule Repository (MLSMR) collection at the Johns Hopkins Ion Channel Center. This campaign employed a specialized membrane depolarization assay using HEK-293 cells stably transfected with an endocytic mutant of human CHT (cytoplasmic C-terminus Leu530Ala and Val531Ala mutant). The primary screen utilized a triple-add protocol measuring depolarization responses to test compounds under varying choline conditions: no choline, EC~20~ choline, and EC~80~ choline [1].
From this extensive screening, a series of 4-methoxy-3-(piperidin-4-yl) benzamides demonstrated significant inhibitory activity against CHT-mediated choline uptake. Optimization efforts progressed through iterative medicinal chemistry cycles, exploring substitutions on both the piperidine ring and the benzamide moiety. These efforts culminated in the identification of potent analogs, including the structurally related ML352 (10m), which emerged as a lead CHT inhibitor (IC~50~ = 240 nM at 100 nM choline). The 3-piperidinyl regioisomer (compound 10n) exhibited reduced but measurable activity, establishing the pharmacological relevance of the piperidin-3-yl substitution pattern present in 4-Methoxy-N-(piperidin-3-yl)benzamide hydrochloride [1].
Table 1: Key Early HTS-Derived Lead Compounds for CHT Inhibition [1]
Compound | R | R1 | R2 | IC₅₀ (μM) |
---|---|---|---|---|
1 | H | H | - | 1.26 |
3 | OMe | H | - | 3.36 |
6 | OMe | H | - | 0.60 |
7 | OMe | H | - | 0.76 |
10e | OMe | H | 3-isopropylisoxazole | 0.24 (100 nM Ch) |
10n | OMe | Methyl | Piperidin-3-yl | ~1 μM range |
The benzamide-piperidine scaffold represents a privileged structure in central nervous system (CNS) drug discovery. 4-Methoxy-N-(piperidin-3-yl)benzamide hydrochloride exemplifies this hybrid architecture, characterized by a 4-methoxybenzamide group linked directly to a piperidin-3-ylamine moiety, forming a secondary amide bond. This configuration generates a semi-rigid, polar structure capable of diverse molecular interactions with biological targets [1] [2].
The piperidine ring provides a fundamental pharmacophore for engaging neuronal receptors and transporters. Its basic nitrogen (pK~a~ ~10-11, protonated under physiological conditions) facilitates ionic interactions with aspartate or glutamate residues within target proteins. The 3-position substitution offers a distinct spatial orientation for the benzamide group compared to the more common 4-substituted analogs like 4-Methoxy-N-(4-piperidinyl)benzamide hydrochloride (CAS 1219948-56-7). This positional isomerism significantly influences binding conformation and potency, as evidenced by the reduced activity of the 3-piperidinyl analog (10n) relative to its 4-substituted counterpart (10m) in CHT inhibition studies [1].
The 4-methoxybenzamide moiety contributes essential hydrophobic and hydrogen bonding interactions. The methoxy group's electron-donating properties modulate the aromatic ring's electron density, potentially enhancing π-stacking interactions with target proteins. Furthermore, the amide carbonyl acts as a hydrogen bond acceptor, while the NH (in secondary amides) serves as a hydrogen bond donor. This hybrid structure balances molecular weight (~270 g/mol for the hydrochloride salt) and polar surface area, factors contributing to potential blood-brain barrier permeability essential for targeting central cholinergic pathways [2].
4-Methoxy-N-(piperidin-3-yl)benzamide hydrochloride represents a significant pharmacological tool for investigating the presynaptic high-affinity choline transporter (CHT, SLC5A7), an underexplored yet critical node in cholinergic signaling. CHT mediates the sodium- and chloride-dependent reuptake of choline into presynaptic terminals, representing the rate-limiting step for acetylcholine (ACh) synthesis. Genetic variations in CHT are implicated in disorders spanning myasthenias, attention deficits, depression, and cognitive decline, highlighting its therapeutic relevance [1].
Prior to the discovery of benzamide-based inhibitors like this compound, research was severely hampered by the lack of suitable pharmacological tools. Hemicholinium-3 (HC-3) was the sole known CHT inhibitor but suffers from major limitations: poor CNS penetration due to its permanent positive charge (quaternary ammonium), significant off-target toxicity, and a competitive mechanism necessitating high in vivo concentrations to overcome physiological choline levels. Consequently, developing non-competitive inhibitors with improved drug-like properties became a priority [1].
Compounds within the 4-methoxy-3-(piperidin-yl) benzamide series, including the 3-isomer, demonstrated promising non-competitive or uncompetitive inhibition profiles. This mechanistic distinction was revealed through radiolabeled [³H]choline uptake assays conducted at low (100 nM, sub-K~M~) and high (10 μM, near V~max~) choline concentrations. True non-competitive inhibitors reduce uptake similarly at both substrate concentrations, reflected in comparable IC~50~ values. Analogs like 10e (IC~50~ = 0.24 μM at 100 nM Ch; 0.10 μM at 10 μM Ch) exhibited this profile. The 3-piperidinyl benzamide contributes to this crucial mechanistic class, offering superior target selectivity and potential for CNS penetration compared to HC-3, enabling more precise exploration of CHT physiology and its role in neurological and psychiatric disorders [1].
Table 2: Comparison of CHT Inhibitor Profiles [1]
Compound/Agent | CHT Inhibition IC₅₀/Activity | Mechanism | Key Advantages/Limitations |
---|---|---|---|
Hemicholinium-3 (HC-3) | ~10-100 nM | Competitive | High potency; Poor CNS penetration, high toxicity |
ML352 (10m) | ~0.1 - 0.3 μM | Non-competitive | Drug-like properties, CNS penetrable, selective |
Compound 10n (3-isomer analog) | ~1 μM (Estimated) | Presumed Non-competitive | Validates scaffold, structure-activity insights |
4-Methoxy-N-(piperidin-3-yl)benzamide HCl | Research compound | Undefined (Presumed Non-competitive) | Tool compound for mechanism/target engagement studies |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: